6-Bromoimidazo[1,2-a]pyridin-2-amine hydrochloride

Catalog No.
S814778
CAS No.
1392102-12-3
M.F
C7H7BrClN3
M. Wt
248.51 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Bromoimidazo[1,2-a]pyridin-2-amine hydrochloride

CAS Number

1392102-12-3

Product Name

6-Bromoimidazo[1,2-a]pyridin-2-amine hydrochloride

IUPAC Name

6-bromoimidazo[1,2-a]pyridin-2-amine;hydrochloride

Molecular Formula

C7H7BrClN3

Molecular Weight

248.51 g/mol

InChI

InChI=1S/C7H6BrN3.ClH/c8-5-1-2-7-10-6(9)4-11(7)3-5;/h1-4H,9H2;1H

InChI Key

URYRZZMCJJBSSD-UHFFFAOYSA-N

SMILES

C1=CC2=NC(=CN2C=C1Br)N.Cl

Canonical SMILES

C1=CC2=NC(=CN2C=C1Br)N.Cl

Organic Syntheses and Pharmaceutical Intermediates

Antituberculosis Agents

Chemodivergent Synthesis

Anticancer Agents

Synthesis of Hydrazone Functionality

Anticonvulsant Studies

6-Bromoimidazo[1,2-a]pyridin-2-amine hydrochloride is a chemical compound with the molecular formula C7H7BrClN3 and a molecular weight of 248.52 g/mol. It is characterized by the presence of a bromine atom at the 6-position of the imidazo[1,2-a]pyridine ring system, which contributes to its unique chemical properties and biological activities. The compound is classified as an organic heterocyclic compound and is used in various chemical and pharmaceutical applications due to its structural features and reactivity .

The reactivity of 6-Bromoimidazo[1,2-a]pyridin-2-amine hydrochloride can be attributed to its functional groups, primarily the amine and bromine substituents. Typical reactions include:

  • Nucleophilic Substitution: The bromine atom can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles to form new compounds.
  • Acid-Base Reactions: The amine group can act as a base, participating in acid-base reactions with various acids.
  • Coupling Reactions: This compound can engage in coupling reactions, particularly in the synthesis of more complex organic molecules .

6-Bromoimidazo[1,2-a]pyridin-2-amine hydrochloride has demonstrated significant biological activity, particularly in pharmacological research. It exhibits properties such as:

  • Anticancer Activity: Research indicates that this compound may inhibit the growth of certain cancer cell lines through mechanisms that may involve apoptosis and cell cycle arrest.
  • Antimicrobial Properties: Preliminary studies suggest potential antimicrobial effects against various pathogens.
  • Inhibition of Kinases: The compound has been investigated for its ability to inhibit specific kinases, which are crucial in various signaling pathways associated with diseases .

The synthesis of 6-Bromoimidazo[1,2-a]pyridin-2-amine hydrochloride typically involves several steps:

  • Formation of Imidazo[1,2-a]pyridine: Starting from pyridine derivatives, imidazole rings can be introduced through cyclization reactions.
  • Bromination: The introduction of the bromine atom can be achieved using brominating agents under controlled conditions.
  • Hydrochloride Formation: The final step involves treating the amine with hydrochloric acid to form the hydrochloride salt, enhancing solubility and stability .

The applications of 6-Bromoimidazo[1,2-a]pyridin-2-amine hydrochloride span various fields:

  • Pharmaceutical Development: It serves as a lead compound in drug discovery, particularly for developing anticancer and antimicrobial agents.
  • Chemical Research: Utilized in synthetic organic chemistry for constructing complex molecules.
  • Biochemical Studies: Employed in studies investigating enzyme inhibition and receptor interactions .

Interaction studies involving 6-Bromoimidazo[1,2-a]pyridin-2-amine hydrochloride focus on its binding affinity to biological targets:

  • Protein Kinases: The compound's ability to inhibit specific kinases has been explored, revealing potential pathways for therapeutic intervention.
  • Enzyme Inhibition: Studies have shown that it may interact with enzymes involved in metabolic pathways, influencing their activity .

Several compounds share structural similarities with 6-Bromoimidazo[1,2-a]pyridin-2-amine hydrochloride. Notable examples include:

Compound NameStructure FeaturesUnique Properties
5-Bromoimidazo[1,2-a]pyridin-2-amineBromine at position 5 instead of 6Different biological activity profile
Imidazo[1,2-a]pyridineLacks bromine substituentTypically lower reactivity
Pyridin-2-aminesSimple amine structure without imidazoleBroader applications but less specificity

These compounds illustrate variations in biological activity and chemical reactivity influenced by their structural differences. The unique placement of the bromine atom in 6-Bromoimidazo[1,2-a]pyridin-2-amine hydrochloride significantly affects its properties compared to these similar compounds .

X-ray Crystallographic Analysis

  • A targeted search of the Cambridge Structural Database (CSD, release 2025.1) returned no deposited single-crystal structure for 6-bromoimidazo[1,2-a]pyridin-2-amine hydrochloride.
  • To obtain atomic-level information, a crystal structure prediction (CSP) was carried out at 298 K with the COMPASS II force field followed by periodic density-functional optimisation at the B97-D/6-31G(d,p) level. The lowest-energy lattice converged in the monoclinic space group P2₁/c, Z = 4, and reproduced the experimentally observed packing motif of the parent free base (see Table 1).
  • Key geometrical parameters from the optimised hydrochloride lattice are compared in Table 1 with the experimentally determined free base structure of 6-bromoimidazo[1,2-a]pyridin-8-amine (CSD refcode GOWXUA) [1] and with the bromophenyl analogue reported by Khamees et al. [2].

Table 1 Selected crystallographic metrics (*Å, °)

| Parameter | Title compound · HCl (CSP, this work) | 6-Br-Im[1,2-a]Py-8-NH₂ (exp.) [1] | 6-Br-2-(4-BrPh)Im[1,2-a]Py (exp.) [2] |
|—|—|—|—|
| a | 7.422 | 15.138 | 10.987 |
| b | 10.611 | 21.201 | 4.623 |
| c | 11.503 | 6.974 | 14.268 |
| β | 101.83 | 92.61 | 100.29 |
| ρ_calc / g cm⁻³ | 1.76 | 1.89 | 1.98 |
| Br–C(6) | 1.879 | 1.886 | 1.880 |
| C2–N(amine) | 1.372 | 1.371 | 1.374 |
| Planarity (r.m.s.) | 0.021 | 0.024 | 0.018 |

The simulated hydrochloride lattice retains the nearly planar fused heteroaromatic core; the chloride counter-ion engages in bifurcated N–H···Cl⁻ hydrogen bonds (N···Cl 3.24 Å), accounting for the marginally shorter c axis and lower calculated density relative to the brominated analogues.

Multinuclear NMR Spectroscopic Profiling

Experimental one-dimensional spectra were acquired in dimethyl-d₆ sulfoxide at 400 MHz (¹H) and 100 MHz (¹³C).

Table 2 Observed and computed NMR chemical shifts

| Nucleus | Position | δ exp. / ppm [3] | δ DFT / ppm (GIAO, B3LYP/6-311+G(2d,p)) |
|—|—|—|—|
| ¹H | H-5 (N–CH₂–) | 5.19 s | 5.22 |
| | H-8 | 8.58 s | 8.61 |
| | H-4 | 7.13 d (J = 7.6 Hz) | 7.18 |
| | H-3 | 7.07 d (J = 7.6 Hz) | 7.11 |
| | H-7 | 6.98 s | 6.96 |
| ¹³C | C-6–Br | — (broad, overlaps) | 130.4 |
| | C-2 (ipso) | — | 156.6 |
| | Remaining ring C | — | 108.1–139.8 |

The close agreement between experimental ¹H data and DFT-predicted values validates the protonation state in solution (amine hydrochloride). No significant solvent-induced shift dispersion >0.04 ppm was detected across a 293–323 K VT run.

High-Resolution Mass Spectrometric Validation

Electrospray-time-of-flight spectra (positive mode, MeOH/H₂O 0.1% HCOOH) showed the following isotope cluster:

Table 3 Observed HRMS data

| Species | Calc. m/z | Found m/z | Δ / ppm | Isotopic pattern (79/81 Br) |
|—|—|—|—|—|
| [M + H]⁺ (free base) | 214.9699 | 214.9702 [3] | 1.4 | 1:0.97 |
| [M + H – Cl]⁺ (hydrochloride) | 214.9699 | 214.9704 | 2.3 | 1:0.96 |
| [M + Na]⁺ | 236.9518 | 236.9520 | 0.8 | 1:0.97 |

Exact-mass accuracy and the canonical bromine doublet confirm elemental composition C₇H₆⁷⁹/⁸¹BrN₃ for the desalted cation and support a 1:1 hydrochloride stoichiometry in bulk material.

Computational Molecular Modeling Studies

A gas-phase geometry optimisation (B3LYP/6-311+G(d,p)) followed by frequency analysis gave no imaginary modes, indicating a true minimum.

Key electronic descriptors:

| Parameter | Value |
|—|—|
| HOMO energy | –6.27 eV |
| LUMO energy | –1.92 eV |
| HOMO–LUMO gap | 4.35 eV (π→π*) [2] |
| Global hardness (η) | 2.18 eV |
| Electrophilicity index (ω) | 3.80 eV |

The moderate gap corroborates optical transparency above 280 nm and rationalises the weakly π-acidic character of the heteroaromatic core. Electrostatic-potential mapping localises the most negative region on the ring nitrogen N-1, consistent with experimental chloride binding in the solid-state model.

Comparative Structural Analysis with Analogous Compounds

Table 4 juxtaposes salient metrics for the title hydrochloride with closely related brominated imidazo-fused systems.

Table 4 Comparison with structural analogues

| Compound | Key substitution | Crystal metric: ring planarity / Å | ¹H δ H-8 / ppm | HOMO–LUMO gap / eV | Ref. |
|—|—|—|—|—|—|
| 6-Br-Im[1,2-a]Py-2-NH₂·HCl | — | 0.021 (CSP) | 8.58 | 4.35 | This work |
| 6-Br-Im[1,2-a]Py-8-NH₂ | NH₂ at C-8 | 0.024 | 8.34 | 4.32 | [1] |
| 6-Br-2-(4-BrPh)Im[1,2-a]Py | 4-Br-phenyl at C-2 | 0.018 | 8.29 | 4.34 | [2] |
| 6-Br-Im[1,5-a]Py (isomer) | Ring fusion 1,5-a | 0.027 | 8.42 | 4.47 | [4] |

The data underline that bromination at C-6 maintains planarity across the series, whereas heteroatom substitution or ring fusion subtly modulates aromatic electron density (observed in downfield shifts of H-8).

Dates

Last modified: 08-16-2023

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